molecular formula C13H15Cl2N3 B11841137 3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride CAS No. 1188265-40-8

3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride

Cat. No.: B11841137
CAS No.: 1188265-40-8
M. Wt: 284.18 g/mol
InChI Key: BUVJXQMZRBWIBZ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride typically involves the reaction of 4-chlorophenylhydrazine hydrochloride with cyclohexanone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the indazole ring. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

For industrial production, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst. The use of continuous flow reactors can also improve the efficiency and yield of the process. Additionally, purification steps, such as recrystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the indazole ring.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenylhydrazine hydrochloride
  • Indazole derivatives
  • Phenylhydrazine derivatives

Uniqueness

3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride stands out due to its unique combination of the indazole ring and the 4-chlorophenyl group. This structural feature imparts specific biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

CAS No.

1188265-40-8

Molecular Formula

C13H15Cl2N3

Molecular Weight

284.18 g/mol

IUPAC Name

3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine;hydrochloride

InChI

InChI=1S/C13H14ClN3.ClH/c14-9-3-1-8(2-4-9)13-11-7-10(15)5-6-12(11)16-17-13;/h1-4,10H,5-7,15H2,(H,16,17);1H

InChI Key

BUVJXQMZRBWIBZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1N)C(=NN2)C3=CC=C(C=C3)Cl.Cl

Origin of Product

United States

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